5-Amino-1-pentanol
Overview
Description
Tolmetin β-D-Glucuronide is a major phase II metabolite of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and juvenile arthritis . This compound is formed through the glucuronidation process, where tolmetin is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Mechanism of Action
Mode of Action
5-Amino-1-pentanol can undergo intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . This reaction can lead to the formation of various products, depending on the specific conditions and reactants used.
Biochemical Pathways
It’s known that it can be used in the synthesis of s-glycosyl amino-acid building blocks . These building blocks can be incorporated into larger molecules, potentially influencing various biochemical pathways.
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the context in which it is used. For example, in the synthesis of S-glycosyl amino-acid building blocks, it contributes to the formation of these important biochemical components .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactions with piperidine and methyl or ethyl piperidine are facilitated by the presence of methanol or ethanol and a zeolite catalyst . The temperature and pH of the environment could also impact its reactivity and stability.
Biochemical Analysis
Biochemical Properties
5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that this compound forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tolmetin β-D-Glucuronide involves the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme-catalyzed reaction.
Industrial Production Methods: Industrial production of Tolmetin β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tolmetin β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur in the presence of water, leading to the breakdown of the glucuronide conjugate back to tolmetin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Water or acidic conditions can facilitate the hydrolysis of Tolmetin β-D-Glucuronide.
Major Products: The major products formed from these reactions include tolmetin, glucuronic acid, and various oxidative metabolites .
Scientific Research Applications
Tolmetin β-D-Glucuronide has several applications in scientific research:
Comparison with Similar Compounds
- Zomepirac β-D-Glucuronide
- Ketoprofen β-D-Glucuronide
- Diclofenac β-D-Glucuronide
Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.
Properties
IUPAC Name |
5-aminopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKDMHENBFVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179771 | |
Record name | 5-Aminopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |
Record name | 5-Aminopentan-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2508-29-4 | |
Record name | 5-Amino-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminopentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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